molecular formula C14H25N3O3S B1234283 (2E)-2-(1-{5-[(3-methylbutoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide (non-preferred name)

(2E)-2-(1-{5-[(3-methylbutoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide (non-preferred name)

Cat. No. B1234283
M. Wt: 315.43 g/mol
InChI Key: DHJWXOMBAMDTBA-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[5-(3-methylbutoxymethyl)-2-oxo-3-oxolanyl]propan-2-ylideneamino]thiourea is a gamma-lactone.

Scientific Research Applications

Antimicrobial and Antiviral Activities

Compounds similar to (2E)-2-(1-{5-[(3-methylbutoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide have been investigated for their antimicrobial and antiviral properties. For example, thiosemicarbazone compounds and their nickel(II) complexes demonstrated potential antimicrobial activities (AlJahdali, 2013). Additionally, derivatives of hydrazinecarbothioamide showed antiviral activity against certain cell cultures (Karki et al., 2012).

Anticancer Potential

These compounds have also been evaluated for their anticancer potential. For instance, N(4)-Alkyl Substituted 5-Methoxyisatin Thiosemicarbazones showed moderate anticancer activity in micromolar concentrations against various cancer cell lines (Chaudhary et al., 2023). Similarly, nickel(II) complexes with isatin thiosemicarbazone derivatives were found to exhibit anticancer properties, particularly against human colorectal carcinoma cell lines (Ali et al., 2014).

DNA Binding and Cleavage Activities

These compounds have also been shown to interact with DNA, as demonstrated in studies on platinum(II) and palladium(II) complexes of isatin thiosemicarbazone derivatives. These interactions suggest potential uses in anticancer therapies, as they can bind and cleave DNA in cancer cells (Ali et al., 2014); (Ali et al., 2017).

Chemical Synthesis and Molecular Docking

The chemical synthesis of these compounds and their molecular docking studies are crucial for understanding their potential as antitubercular agents, as well as for evaluating their interactions with biological targets (Mogle et al., 2016).

properties

Molecular Formula

C14H25N3O3S

Molecular Weight

315.43 g/mol

IUPAC Name

[(E)-1-[5-(3-methylbutoxymethyl)-2-oxooxolan-3-yl]propan-2-ylideneamino]thiourea

InChI

InChI=1S/C14H25N3O3S/c1-9(2)4-5-19-8-12-7-11(13(18)20-12)6-10(3)16-17-14(15)21/h9,11-12H,4-8H2,1-3H3,(H3,15,17,21)/b16-10+

InChI Key

DHJWXOMBAMDTBA-MHWRWJLKSA-N

Isomeric SMILES

CC(C)CCOCC1CC(C(=O)O1)C/C(=N/NC(=S)N)/C

SMILES

CC(C)CCOCC1CC(C(=O)O1)CC(=NNC(=S)N)C

Canonical SMILES

CC(C)CCOCC1CC(C(=O)O1)CC(=NNC(=S)N)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-2-(1-{5-[(3-methylbutoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide (non-preferred name)
Reactant of Route 2
(2E)-2-(1-{5-[(3-methylbutoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide (non-preferred name)
Reactant of Route 3
Reactant of Route 3
(2E)-2-(1-{5-[(3-methylbutoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide (non-preferred name)
Reactant of Route 4
(2E)-2-(1-{5-[(3-methylbutoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide (non-preferred name)
Reactant of Route 5
(2E)-2-(1-{5-[(3-methylbutoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide (non-preferred name)
Reactant of Route 6
Reactant of Route 6
(2E)-2-(1-{5-[(3-methylbutoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide (non-preferred name)

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